molecular formula C15H28N2O4 B12944964 tert-Butyl 4-((R)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate

tert-Butyl 4-((R)-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B12944964
M. Wt: 300.39 g/mol
InChI Key: OZTHTWBUIFWZES-RRKGBCIJSA-N
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Description

tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butyl groups. The piperidine ring is then constructed through a series of reactions, including alkylation and cyclization. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological molecules makes it a candidate for the synthesis of pharmaceuticals targeting specific pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with varying substituents. Examples are tert-Butyl 4-(®-1-amino-2-hydroxyethyl)-2,2-dimethylpiperidine-1-carboxylate and tert-Butyl 4-(®-1-amino-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate .

Uniqueness

The uniqueness of tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate lies in its specific functional groups, which confer distinct reactivity and stability. These properties make it particularly valuable for applications requiring precise chemical modifications .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 4-[(1R)-1-amino-2-methoxy-2-oxoethyl]-2,2-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(9-15(17,4)5)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3/t10?,11-/m1/s1

InChI Key

OZTHTWBUIFWZES-RRKGBCIJSA-N

Isomeric SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)[C@H](C(=O)OC)N)C

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)OC)N)C

Origin of Product

United States

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